N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-naphthalen-1-yl-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-22(24-21-12-4-8-17-7-1-2-10-19(17)21)20-11-5-13-25(23(20)28)15-16-6-3-9-18(14-16)26(29)30/h1-14H,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYLMBFAGWHBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 900010-11-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H17N3O4 |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 900010-11-9 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which include:
1. Enzyme Inhibition:
The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may interfere with kinases that play a role in cell signaling and proliferation.
2. Receptor Modulation:
this compound can modulate receptor activity, influencing cellular signaling processes that are vital for various physiological functions.
3. Gene Expression Alteration:
The compound may affect the expression of genes associated with its biological activities, potentially leading to changes in cellular behavior and function.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of microbial cell walls or inhibition of essential metabolic pathways.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have reported significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
1. Functional Groups:
The presence of the naphthalene and nitrobenzyl groups significantly enhances the compound's biological activity compared to analogs lacking these moieties.
2. Substitution Patterns:
Variations in substitution patterns at different positions on the dihydropyridine ring can lead to alterations in potency and selectivity towards specific targets.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
A separate investigation explored the anticancer properties of this compound against human breast cancer cell lines (MCF7). The study revealed an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .
Comparison with Similar Compounds
Key Observations :
- Planarity and Conjugation : The near-planar conformation (dihedral angle: 8.38°) observed in the bromo-methylphenyl analogue suggests that steric hindrance from the naphthalen-1-yl group in the target compound may reduce planarity, affecting π-conjugation and intermolecular interactions.
- Hydrogen Bonding : The hydroxyl group in compound 6d enables intra- and intermolecular H-bonding, which could improve solubility compared to the nitro-substituted target compound.
Physical and Chemical Properties
- Solubility : The hydroxyl group in compound 6d likely improves aqueous solubility, whereas the nitrobenzyl and naphthalenyl groups in the target compound may reduce it, favoring lipid membrane penetration.
- Crystal Packing : Centrosymmetric dimer formation via N–H⋯O hydrogen bonds, as seen in the bromo-methylphenyl analogue , suggests that the target compound’s nitro groups could facilitate similar crystal lattice stability.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
Answer: Synthesis optimization requires attention to:
- Reaction Conditions : Temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., dichloromethane or DMF), and reaction time. For example, refluxing with pyridine as a base improves yield in analogous dihydropyridine syntheses .
- Catalysts : Lewis acids (e.g., p-toluenesulfonic acid) or coupling agents enhance cyclization and amide bond formation .
- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC and validated by NMR (>95% purity) .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Use multi-modal characterization:
- Spectroscopy : H/C NMR to confirm proton environments and carbon frameworks. MS (e.g., ESI-MS) verifies molecular weight .
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and dihedral angles, critical for confirming tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) .
Q. Q3. What preliminary assays are recommended to screen its biological activity?
Answer: Start with:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. Dihydropyridines often modulate enzyme activity via π-stacking or hydrogen bonding .
- Cellular Viability Assays : MTT or ATP-luminescence assays in cancer/hepatic cell lines to assess cytotoxicity .
Advanced Research Questions
Q. Q4. How can structural modifications enhance the compound's pharmacokinetic properties?
Answer: Modify functional groups systematically:
- Nitro Group Replacement : Substitute the 3-nitrobenzyl group with electron-withdrawing groups (e.g., CF) to improve metabolic stability .
- Azetidine or Oxadiazole Incorporation : Introduce heterocycles (e.g., oxadiazole) to enhance solubility and target affinity, as seen in related carboxamides .
- SAR Studies : Compare IC values of derivatives against control compounds to identify pharmacophores .
Q. Q5. How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .
- Meta-Analysis : Cross-reference data with structurally similar dihydropyridines to identify trends in activity vs. substituent effects .
Q. Q6. What strategies can elucidate the compound's mechanism of action in complex biological systems?
Answer:
- Proteomics/Transcriptomics : Perform RNA-seq or SILAC-based proteomics to identify dysregulated pathways in treated cells .
- Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., kinases) to predict binding modes and residence times .
- Knockout Models : Use CRISPR/Cas9 to delete putative targets and assess phenotypic rescue .
Q. Q7. How can crystallographic data inform the design of more potent analogs?
Answer:
- Active Site Mapping : Analyze X-ray structures to identify key interactions (e.g., hydrogen bonds with catalytic residues or hydrophobic pockets) .
- Tautomer Analysis : Resolve lactam/keto-amine preferences, which influence binding kinetics .
- Fragment-Based Design : Overlay fragments (e.g., naphthalene or pyridine derivatives) onto electron density maps to optimize steric and electronic complementarity .
Methodological Challenges
Q. Q8. What are the pitfalls in scaling up the synthesis, and how can they be mitigated?
Answer:
- Byproduct Formation : Optimize stoichiometry and catalyst loading to minimize side reactions (e.g., over-alkylation) .
- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) for easier isolation .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. Q9. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity?
Answer:
- Force Field Refinement : Use QM/MM (quantum mechanics/molecular mechanics) to improve docking accuracy for nitro-containing compounds .
- Solvent Effects : Include explicit solvent molecules in MD simulations to account for hydration effects on binding .
- Experimental Validation : Test top-scoring virtual hits in orthogonal assays (e.g., thermal shift assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
